
2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various physiological and pathological processes.
科学研究应用
2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and diabetes. This compound has shown promising results in preclinical studies as a 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide inhibitor, which is involved in various signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
作用机制
The mechanism of action of 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves the inhibition of 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, which is a serine/threonine kinase that regulates various cellular processes. 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and diabetes. By inhibiting 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, this compound can modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, this compound has shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by reducing the accumulation of beta-amyloid and alpha-synuclein, respectively. Furthermore, this compound has been shown to improve glucose homeostasis in animal models of diabetes by increasing insulin sensitivity.
实验室实验的优点和局限性
One of the major advantages of using 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide in lab experiments is its specificity towards 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide in various diseases. However, one of the limitations of this compound is its poor solubility, which can limit its use in in vivo studies.
未来方向
There are various future directions for the research on 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide. One of the potential future applications of this compound is in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has shown potential in the treatment of viral infections such as HIV and hepatitis C by inhibiting viral replication. Furthermore, the development of novel formulations and delivery methods can improve the solubility and bioavailability of this compound, which can increase its efficacy in in vivo studies.
Conclusion
In conclusion, 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a potent 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of novel therapies for various diseases.
合成方法
The synthesis of 2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves the reaction of 2-amino-5-ethoxybenzoic acid with 2-bromoethylamine hydrobromide in the presence of triethylamine. The resulting intermediate is then reacted with 2-chloro-6-(trifluoromethyl)pyridazine in the presence of potassium carbonate to yield the final product.
属性
IUPAC Name |
2-ethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-21-13-7-4-3-6-12(13)15(20)16-10-11-18-14(19)8-5-9-17-18/h3-9H,2,10-11H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQZHQFDQLGGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-](/img/structure/B2794804.png)
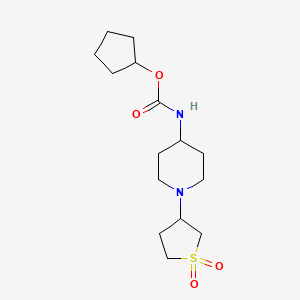
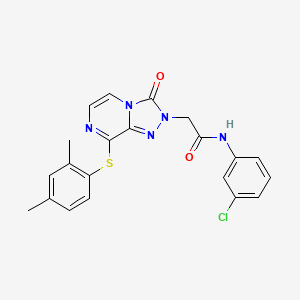
![N-(2-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2794808.png)
![5-(Cyclopropylmethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2794810.png)
![4-Iodofuro[2,3-b]pyridine](/img/structure/B2794812.png)
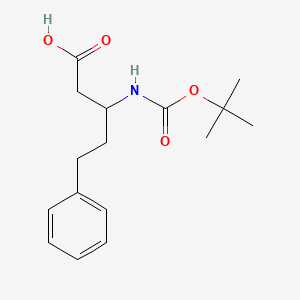
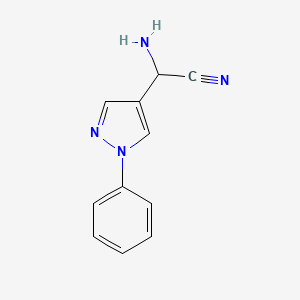
![N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide](/img/structure/B2794817.png)

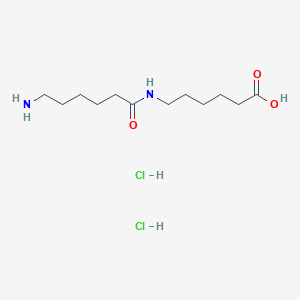
![2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid](/img/structure/B2794822.png)